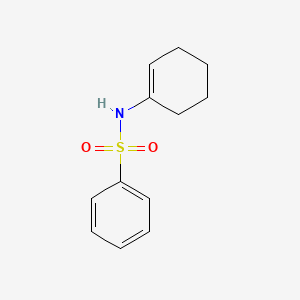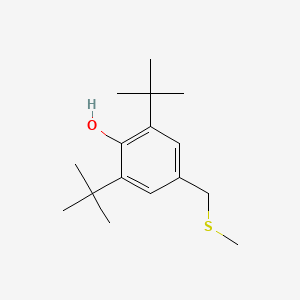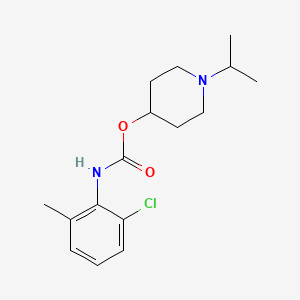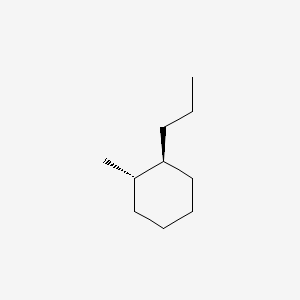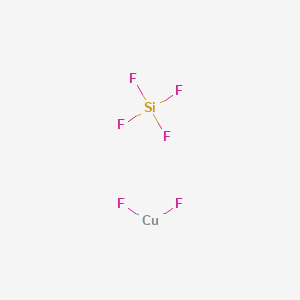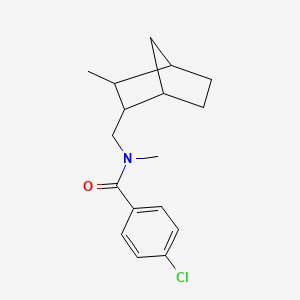
p-Chloro-N-methyl-N-(3-methyl-2-norbornylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methyl group, and a norbornyl group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide typically involves the reaction of p-chlorobenzoyl chloride with N-methyl-N-[(3-methyl-2-norbornyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloro group or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloro group in the compound can be substituted by other nucleophiles such as amines or thiols. This reaction is often facilitated by the use of catalysts or under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide involves its interaction with specific molecular targets. The chloro group and the benzamide structure allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
p-Chloro-N-methylbenzamide: Lacks the norbornyl group, resulting in different chemical and biological properties.
N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide: Lacks the chloro group, affecting its reactivity and interactions.
p-Chloro-N-[(3-methyl-2-norbornyl)methyl]benzamide: Lacks the methyl group on the nitrogen, altering its chemical behavior.
Uniqueness: The presence of the chloro group, methyl group, and norbornyl group in p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide gives it unique chemical properties and reactivity
Propiedades
Número CAS |
28939-38-0 |
|---|---|
Fórmula molecular |
C17H22ClNO |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
4-chloro-N-methyl-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide |
InChI |
InChI=1S/C17H22ClNO/c1-11-13-3-4-14(9-13)16(11)10-19(2)17(20)12-5-7-15(18)8-6-12/h5-8,11,13-14,16H,3-4,9-10H2,1-2H3 |
Clave InChI |
NKZRCGZWUIDYCM-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2)C1CN(C)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


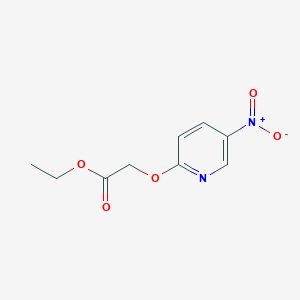

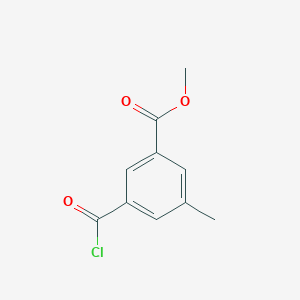



![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)


